molecular formula C26H25FO9S B590341 Sulindac Acyl-β-D-Glucuronide CAS No. 60018-36-2

Sulindac Acyl-β-D-Glucuronide

Número de catálogo: B590341
Número CAS: 60018-36-2
Peso molecular: 532.5 g/mol
Clave InChI: ZGOXLKUBXKIPQX-AEHOTZTESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sulindac Acyl-β-D-Glucuronide is a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Sulindac. It is formed through the conjugation of Sulindac with β-D-glucuronic acid. This compound is of significant interest due to its role in drug metabolism and potential implications in drug safety and efficacy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sulindac Acyl-β-D-Glucuronide is synthesized through the enzymatic conjugation of Sulindac with β-D-glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. The reaction conditions often involve the presence of UDP-glucuronic acid and the UGT enzyme in a suitable buffer solution .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for enzyme activity and product yield .

Análisis De Reacciones Químicas

Types of Reactions

Sulindac Acyl-β-D-Glucuronide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Sulindac Acyl-β-D-Glucuronide has several applications in scientific research:

Mecanismo De Acción

Sulindac Acyl-β-D-Glucuronide exerts its effects primarily through its interactions with proteins and enzymes in the body. The compound can form covalent adducts with proteins, potentially leading to altered protein function and immune responses. This mechanism is believed to be mediated by the reactive acyl group, which can undergo transacylation and glycation reactions with protein nucleophiles .

Comparación Con Compuestos Similares

Similar Compounds

  • Ibuprofen Acyl-β-D-Glucuronide
  • Diclofenac Acyl-β-D-Glucuronide
  • Naproxen Acyl-β-D-Glucuronide

Uniqueness

Sulindac Acyl-β-D-Glucuronide is unique due to its specific structural features and reactivity profile. Unlike other acyl glucuronides, it has a distinct indene moiety and a fluorine atom, which influence its chemical behavior and biological interactions .

Actividad Biológica

Sulindac acyl-β-D-glucuronide is a metabolite of sulindac, a nonsteroidal anti-inflammatory drug (NSAID) known for its anti-inflammatory and potential chemopreventive properties. This article will explore the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and implications in therapeutic contexts, supported by relevant research findings and case studies.

1. Overview of Sulindac and Its Metabolites

Sulindac is administered as a prodrug, which is converted into its active forms—sulindac sulfide and sulindac sulfone—through metabolic processes. The acyl-β-D-glucuronide form is a significant metabolite that influences the drug's pharmacological profile.

Key Metabolites:

  • Sulindac Sulfide : Exhibits potent anti-inflammatory effects and has been shown to inhibit cyclooxygenase (COX) enzymes.
  • Sulindac Sulfone : Less active than sulfide but still plays a role in the drug's overall efficacy.
  • This compound : A conjugated form that may enhance solubility and excretion.

The biological activity of this compound primarily involves its role in modulating inflammatory pathways and potential anticancer effects.

Mechanisms Include:

  • Inhibition of COX Enzymes : Like other NSAIDs, sulindac metabolites inhibit COX-1 and COX-2, leading to decreased prostaglandin synthesis which is crucial in the inflammatory process.
  • Induction of Apoptosis : Studies have shown that sulindac can induce apoptosis in various cancer cell lines, potentially through mitochondrial pathways involving cytochrome c release and activation of caspases .
  • Autophagy Modulation : Recent findings suggest that sulindac may induce autophagic processes in neurons, linking it to neurodevelopmental toxicity risks .

3. Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is well absorbed and undergoes extensive metabolism. The glucuronidation process enhances the compound's water solubility, facilitating renal excretion.

Pharmacokinetic Parameters:

ParameterValue
Molecular FormulaC26H25FO10S
Molecular Weight485.54 g/mol
Elimination Half-lifeApproximately 8 hours
Route of ExcretionRenal (urine)

4. Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound in various contexts:

Case Study 1: Cancer Prevention

A randomized controlled trial involving patients with familial adenomatous polyposis (FAP) demonstrated that treatment with sulindac resulted in a significant reduction in polyp size and number over nine months . The study indicated that both the parent drug and its metabolites contributed to these effects.

Case Study 2: Neurotoxicity Assessment

Research utilizing zebrafish models revealed that exposure to sulindac led to apoptosis in GABAergic neurons, suggesting potential neurodevelopmental risks associated with its use . The study emphasized the importance of understanding the effects of both active metabolites and their glucuronidated forms on neural health.

5. Conclusion

This compound represents an important metabolite in the pharmacological action of sulindac, contributing to its anti-inflammatory and potential anticancer properties. Understanding its biological activity helps clarify the therapeutic benefits and risks associated with sulindac use, particularly regarding long-term safety profiles in vulnerable populations.

Propiedades

Número CAS

60018-36-2

Fórmula molecular

C26H25FO9S

Peso molecular

532.5 g/mol

Nombre IUPAC

(2S,3S,4S,5R,6S)-6-[2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C26H25FO9S/c1-12-17(9-13-3-6-15(7-4-13)37(2)34)16-8-5-14(27)10-19(16)18(12)11-20(28)35-26-23(31)21(29)22(30)24(36-26)25(32)33/h3-10,21-24,26,29-31H,11H2,1-2H3,(H,32,33)/b17-9-/t21-,22-,23+,24-,26+,37?/m0/s1

Clave InChI

ZGOXLKUBXKIPQX-AEHOTZTESA-N

SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

SMILES isomérico

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

SMILES canónico

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Sinónimos

(Z)-1-[5-Fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylene]-1H-indene-3-acetate]β-D-Glucopyranuronic Acid; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.